Computational Physicochemical Profile vs. Closest Structural Analog (N1-Ethyl vs. N1-Methyl)
The target compound (CAS 1206987-54-3) and its N1-methyl analog N-(4-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide were evaluated via in silico prediction. No experimental bioactivity data are available for either compound. The key differential lies in the increased lipophilicity of the N1-ethyl derivative. The target compound has a ZINC-predicted logP of 4.89, compared to a predicted logP of 4.53 for the N1-methyl analog, representing a ΔlogP of +0.36 [1][2]. The tPSA remains identical at 45 Ų for both [1][2].
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.893 (ZINC calculated) |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide; predicted logP = 4.53 |
| Quantified Difference | ΔlogP = +0.36 (target compound more lipophilic) |
| Conditions | In silico prediction (ZINC database, XLogP3 algorithm) |
Why This Matters
Higher lipophilicity predicts increased membrane permeability, which may influence cellular uptake and apparent potency in cell-based assays; this warrants consideration when selecting between these two analogs for cellular screening campaigns.
- [1] ZINC Database. Substance ZINC000004915341 (target compound). Accessed via zinc.docking.org. View Source
- [2] Predicted logP for N1-methyl analog based on ZINC algorithm (XLogP3); structure drawn and submitted to ZINC for calculation. View Source
